5-Aminopyridine-2-carboxamidoxime
CAS No.: 1228776-03-1
Cat. No.: VC7060721
Molecular Formula: C6H8N4O
Molecular Weight: 152.157
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1228776-03-1 |
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Molecular Formula | C6H8N4O |
Molecular Weight | 152.157 |
IUPAC Name | 5-amino-N'-hydroxypyridine-2-carboximidamide |
Standard InChI | InChI=1S/C6H8N4O/c7-4-1-2-5(9-3-4)6(8)10-11/h1-3,11H,7H2,(H2,8,10) |
Standard InChI Key | KCQSBYIYZPJKOY-UHFFFAOYSA-N |
SMILES | C1=CC(=NC=C1N)C(=NO)N |
Introduction
Synthetic Routes and Methodological Considerations
While no explicit synthesis protocols for 5-aminopyridine-2-carboxamidoxime are detailed in the provided sources, analogous compounds offer insights into plausible pathways. For example, 5-amino-N-methylpyridine-2-carboxamide (CAS: 941284-74-8) is synthesized via coupling reactions using (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and triethylamine in , followed by purification via flash chromatography . By analogy, 5-aminopyridine-2-carboxamidoxime could be synthesized through:
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Amidoxime Formation: Reacting 5-aminopyridine-2-carbonitrile with hydroxylamine under acidic or basic conditions.
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Carboxylic Acid Derivative Modification: Functionalizing 5-aminopyridine-2-carboxylic acid with hydroxylamine derivatives.
These routes remain speculative without experimental validation but align with established methods for amidoxime synthesis .
Brand/Supplier | Purity | Price Range | Availability |
---|---|---|---|
Thermo Scientific Chemicals | 97% | Inquiry-based | Estimated Apr 2025 |
CymitQuimica | ≥95% | Inquiry-based | Discontinued |
Suppliers typically offer quantities ranging from 5 mg to 5 g, with purification methods (e.g., chromatography) contingent on batch size .
Future Directions and Research Opportunities
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Pharmacological Screening: Evaluate antimicrobial/anticancer activity against panels of resistant pathogens and cell lines.
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Structure-Activity Relationships (SAR): Modify the carboxamidoxime group to optimize potency and selectivity.
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Synthetic Optimization: Develop scalable, high-yield synthesis routes to support preclinical studies.
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